molecular formula C10H21NO2 B13314729 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol

Cat. No.: B13314729
M. Wt: 187.28 g/mol
InChI Key: YQWWSSPKWJMLMK-UHFFFAOYSA-N
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Description

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol is a secondary alcohol featuring a methylcyclopentylamine moiety linked via an ethoxy chain.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-[2-[(2-methylcyclopentyl)amino]ethoxy]ethanol

InChI

InChI=1S/C10H21NO2/c1-9-3-2-4-10(9)11-5-7-13-8-6-12/h9-12H,2-8H2,1H3

InChI Key

YQWWSSPKWJMLMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCOCCO

Origin of Product

United States

Preparation Methods

Synthesis of Ethoxyethanol Intermediate

Step 1: Preparation of 2-(2-Hydroxyethoxy)ethanol (Ethoxyethanol)

  • Commercially available or synthesized via the ethoxylation of ethylene glycol with ethylene oxide under controlled conditions.

Step 2: Activation of the Ethoxyethanol for Nucleophilic Substitution

  • Conversion of the terminal hydroxyl group into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.
Reagents: Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine as base.
Conditions: 0°C to room temperature, inert atmosphere.

Data Table 1: Activation of Ethoxyethanol

Step Reagents Solvent Temperature Time Purpose
1 MsCl or TsCl Dichloromethane 0°C to RT 2-4 hours Formation of mesylate/tosylate

Deprotection and Final Hydroxylation

  • If protective groups are used on the amine, subsequent deprotection (e.g., hydrogenolysis if benzyl groups are used) yields the free amine.

Step 4: Hydrogenation or Acidic Hydrolysis

Reagents: Hydrogen with Pd/C catalyst or dilute acid.
Conditions: Room temperature or mild heating, 4-6 hours.

Alternative Route: Reductive Amination Approach

Formation of the Carbonyl Intermediate

  • Synthesis of an aldehyde or ketone bearing the ethoxyethanol chain, such as 2-(2-oxoethoxy)ethanol derivatives.

Reductive Amination with Cyclopentylamine

  • Reacting the carbonyl compound with 2-methylcyclopentylamine in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.

Data Table 3: Reductive Amination

Step Reagents Solvent Conditions Time Notes
5 Sodium cyanoborohydride Methanol Acidic pH, RT 12-24 hours Formation of the target amine derivative

Process Optimization and Reaction Conditions

Parameter Recommended Range Rationale
Temperature 50-80°C Facilitates SN2 and substitution reactions without decomposition
Solvent DMF, Acetone, Ethanol Ensures solubility of reactants and stability of intermediates
Reaction Time 12-24 hours Adequate for completion of substitution or amination
Catalyst Pd/C for hydrogenation Efficient reduction of azides or protected groups

Notes on Purification and Characterization

  • Purification: Column chromatography or recrystallization from suitable solvents.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, verifying the structure and purity (>98%).

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways.

Comparison with Similar Compounds

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Chemical Structure: Contains a bulky phenoxy group with a tetramethylbutyl substituent.
  • Key Attributes :
    • CAS: 9036-19-5; EC: 618-541-1 .
    • Concentration: 100% purity in commercial formulations .
  • Comparison: The phenoxy group enhances lipophilicity, making it more suitable for nonpolar solvent applications compared to the target compound’s amino-cyclopentyl group. Higher molecular weight and steric hindrance likely reduce solubility in water relative to the target compound.

2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether)

  • Chemical Structure: Methoxy-substituted ethoxy ethanol.
  • Key Attributes :
    • CAS: 111-77-3; GHS Classification: Health Hazard (GHS08) .
    • Applications: Widely used as a solvent in coatings, inks, and electronics .
  • Comparison: The methoxy group confers higher polarity and water solubility compared to the target compound’s amino-cyclopentyl group. Toxicity risks (e.g., reproductive or organ toxicity) are documented for this glycol ether, whereas the target compound’s amino group may introduce distinct toxicological profiles .

1-Methylcyclopentanol

  • Chemical Structure : Cyclic alcohol with a methyl substituent.
  • Key Attributes :
    • CAS: 1462-03-9; MW: 100.16 g/mol .
    • Applications: Intermediate in organic synthesis or fragrance industries.
  • Comparison: Lacks the ethoxy chain, resulting in lower molecular weight and reduced solubility in polar solvents compared to the target compound.

Data Table: Comparative Analysis of Structural Analogs

Property 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 2-(2-Methoxyethoxy)ethanol 1-Methylcyclopentanol
Molecular Formula C₉H₁₉NO₂ (inferred) C₁₈H₂₈O₃ C₅H₁₂O₃ C₆H₁₂O
Molecular Weight ~173.25 g/mol (estimated) 292.4 g/mol 120.15 g/mol 100.16 g/mol
Key Functional Groups Amino-cyclopentyl, ethoxy, alcohol Phenoxy, tetramethylbutyl, ethoxy, alcohol Methoxy, ethoxy, alcohol Cyclopentanol, methyl
Polarity Moderate (amino group enhances polarity) Low (bulky substituent reduces polarity) High (methoxy enhances polarity) Low (cyclic structure)
Hazards Not reported Not explicitly classified GHS08 (health hazards) Not classified in evidence

Research Findings and Limitations

  • Thermophysical Data: For ethoxy ethanol derivatives like 2-(2-methoxyethoxy)ethanol, mixing properties with alcohols (e.g., butan-2-ol) show nonideal enthalpic effects (ΔHE), suggesting complex intermolecular interactions . Similar studies on the target compound are lacking.
  • Safety Profiles: While 2-(2-methoxyethoxy)ethanol has established toxicity risks, the amino group in the target compound may introduce reactivity or metabolic pathways requiring further toxicological evaluation .

Biological Activity

2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol, with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 2-methylcyclopentyl group linked to an aminoethoxy chain. This specific arrangement contributes to its distinct chemical behavior and interaction with biological systems.

Key Properties:

  • Molecular Formula: C10H21NO2
  • Molecular Weight: 187.28 g/mol
  • Structural Characteristics: Contains an amino group and an ethoxy chain which are crucial for its biological interactions.

Research indicates that this compound interacts with specific receptors or enzymes in biological systems, potentially modulating their activity. These interactions are vital for understanding its therapeutic potential.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Binding: It may bind to receptors involved in various physiological processes, influencing signaling pathways.

1. Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

2. Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems or protecting against neuronal damage.

3. Anti-inflammatory Properties

Research indicates potential anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.

Study Overview

A study investigated the biological effects of this compound on cell lines to assess its cytotoxicity and therapeutic potential. The findings highlighted its selective activity against certain cancer cell lines while exhibiting minimal toxicity towards normal cells.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.4Moderate cytotoxicity
HeLa (Cervical Cancer)22.8High selectivity
Normal Fibroblasts>100Low toxicity observed

Mechanistic Insights

Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally related compounds:

Compound Name Structural Features Unique Aspects
2-{2-[(Dimethylamino)ethoxy]ethanol}Contains dimethylamino groupDifferent amino group affects biological activity
3-Methylcyclopentylamine derivativesSimilar cyclopentyl structureVariations in alkyl groups influence reactivity
2-{[2-(Hydroxyethoxy)ethyl]amino}Hydroxy group presentAlters solubility and reactivity

This table illustrates how the unique combination of structural elements in this compound imparts distinct chemical and biological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as the nucleophilic substitution of 2-methylcyclopentylamine with ethylene oxide derivatives. Key parameters include:

  • Catalyst selection : Strong bases (e.g., NaOH) or phase-transfer catalysts improve amine reactivity .
  • Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol may reduce by-products .
    Data Table :
ParameterOptimal RangeImpact on Yield
Temperature60–70°C>80% yield
Catalyst (NaOH)0.1–0.3 MMinimizes hydrolysis
Reaction Time6–8 hoursAvoids over-oxidation

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopentyl group (δ 1.2–1.8 ppm for methyl protons) and ethoxy chain (δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 230.2) and fragments related to the aminoethoxy backbone .
  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) ensure functional group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from variations in:

  • Purity : Use HPLC (>98% purity) to eliminate confounding effects from impurities .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24 vs. 48 hours) to ensure reproducibility .
  • Statistical analysis : Apply multivariate regression to isolate the compound’s effect from environmental variables (e.g., serum concentration in cell cultures) .

Q. What experimental strategies are recommended for analyzing the environmental degradation products of this compound?

Methodological Answer:

  • Photodegradation studies : Use UV-Vis irradiation (254 nm) in aqueous solutions to simulate sunlight exposure. Monitor by LC-MS for hydroxylated or cleaved products .
  • Microbial degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation via GC-MS .
  • QSPR modeling : Predict degradation pathways using quantum-chemical descriptors (e.g., HOMO-LUMO gaps) to prioritize lab experiments .

Q. How does the stereochemistry of the 2-Methylcyclopentyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric effects : The cis isomer of 2-methylcyclopentylamine hinders nucleophilic attack due to axial methyl group crowding, reducing substitution rates by ~40% compared to the trans isomer .
  • Electronic effects : Chair conformations in the cyclopentyl ring modulate electron density at the amino group, altering reaction kinetics. DFT calculations can map transition states to guide catalyst design .

Q. What strategies mitigate side reactions during the synthesis of this compound?

Methodological Answer:

  • Protection-deprotection : Temporarily protect the amino group with Boc anhydride to prevent oxidation during ethoxylation .
  • Inert atmosphere : Use nitrogen or argon to minimize amine oxidation to nitroso derivatives .
  • By-product monitoring : Employ inline FT-IR to detect early signs of hydrolysis (C-O bond cleavage at 1100 cm⁻¹) .

Q. How can computational modeling enhance the design of derivatives based on this compound?

Methodological Answer:

  • Molecular docking : Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina to prioritize synthesis .
  • MD simulations : Predict stability in biological membranes by simulating lipid bilayer interactions (e.g., 100-ns trajectories in GROMACS) .
  • ADMET prediction : Use SwissADME to optimize logP (target: 1.5–3.0) and reduce hepatotoxicity risks .

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